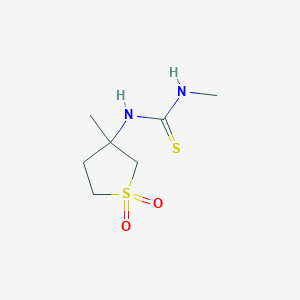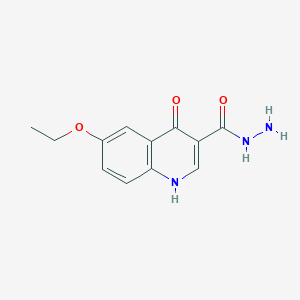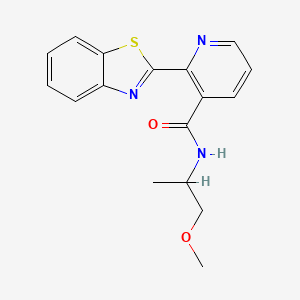![molecular formula C10H10ClN3OS B12115629 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring and a chlorinated phenoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(4-Chlor-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amin beinhaltet typischerweise die Reaktion von 4-Chlor-3-methylphenol mit geeigneten Reagenzien, um die Phenoxygruppe einzuführen. Darauf folgt die Bildung des Thiadiazolrings durch Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, spielen eine entscheidende Rolle bei der Optimierung der Ausbeute und Reinheit des Endprodukts .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Kosteneffizienz zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-[(4-Chlor-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Natriumhydroxid). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Produkte zu erzielen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte oder alkylierte Produkte erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlor-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Auf seine möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von Agrochemikalien, Pharmazeutika und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-[(4-Chlor-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[(4-Chlor-3-methylphenoxy)methyl]phenylboronsäure: Teilt eine ähnliche Phenoxygruppe, unterscheidet sich jedoch in seiner Boronsäurefunktionalität.
4-Chlor-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazol-5-carboxamid: Enthält eine ähnliche chlorierte Phenoxygruppe, weist jedoch einen Pyrazolring anstelle eines Thiadiazolrings auf.
Einzigartigkeit
5-[(4-Chlor-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amin ist aufgrund seines Thiadiazolrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht ihn wertvoll für spezifische Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
Molekularformel |
C10H10ClN3OS |
|---|---|
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-13-14-10(12)16-9/h2-4H,5H2,1H3,(H2,12,14) |
InChI-Schlüssel |
TVGDAHWPRISCBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(S2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)








![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)

